tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-carboxylate derivative featuring a pyridine core substituted with hydroxymethyl and methyl groups. This compound is of interest in medicinal chemistry due to the modularity of its structure, which allows for functionalization at the pyridine and piperazine moieties. The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, enhancing stability during synthesis while enabling deprotection for further derivatization .
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-12-9-13(11-20)10-17-14(12)18-5-7-19(8-6-18)15(21)22-16(2,3)4/h9-10,20H,5-8,11H2,1-4H3 |
InChI Key |
SHONNCCOIGFXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Based Reduction of Nitro Intermediates
A widely reported route involves the reduction of a nitro precursor, tert-butyl 4-(5-nitro-3-methylpyridin-2-yl)piperazine-1-carboxylate, using hydrogenation catalysts.
-
Dissolve tert-butyl 4-(5-nitro-3-methylpyridin-2-yl)piperazine-1-carboxylate (20 g, 64.9 mmol) in ethyl acetate (200 mL).
-
Add 5% Pd/C (4 g) under inert atmosphere.
-
Hydrogenate at 45 psi (3.1 bar) for 3 hours at 20°C.
-
Filter through Celite and concentrate under reduced pressure to yield the amine intermediate.
-
Hydroxymethylation : React the amine with formaldehyde (1.2 eq) in ethanol under acidic conditions (pH 4–5) at 60°C for 6 hours.
Key Data :
-
Yield : 78–85% (amine intermediate); 65–70% (final hydroxymethylation).
-
Purity : >95% (HPLC).
Limitations :
Photocatalytic C–N Coupling and Direct Functionalization
A patent by CN108558792B () describes a one-step synthesis using visible-light photocatalysis, bypassing intermediate isolation.
Procedure :
-
Combine 2-amino-5-(hydroxymethyl)-3-methylpyridine (0.2 mmol), tert-butyl piperazine-1-carboxylate (0.2 mmol), and acridine photocatalyst (0.01 mmol) in anhydrous dichloroethane.
-
Add oxidant (2,2,6,6-tetramethylpiperidine-N-oxide, 0.1 mmol) and purge with oxygen.
-
Irradiate with blue LED (450 nm) for 10 hours.
-
Concentrate and purify via column chromatography (ethyl acetate/hexane).
Key Data :
-
Yield : 94–95%.
-
Reaction Time : 10 hours.
-
Catalyst Loading : 5 mol%.
Advantages :
Mitsunobu Reaction for Hydroxymethyl Installation
A method from Chem. Pharm. Bull. () adapts the Mitsunobu reaction to install the hydroxymethyl group post-coupling.
Procedure :
-
Couple tert-butyl piperazine-1-carboxylate with 5-bromo-3-methylpyridin-2-amine via Buchwald–Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C).
-
Hydroxymethylation :
-
React the bromopyridine intermediate with paraformaldehyde (3 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 0°C → rt.
-
Hydrolyze with NaOH (1M) to remove ester protecting groups.
-
Key Data :
-
Yield : 69% over two steps.
-
Purity : 98% (NMR).
Challenges :
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate (Boc) Group
The Boc group is cleaved under acidic or basic conditions to regenerate the free piperazine amine.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 1M HCl in dioxane, 25°C, 2h | Deprotection to piperazine | 95% | |
| NaOH (1M) in THF/H₂O, 0–10°C, 1h | Intermediate for further acylation | 87% |
This deprotection step is critical for introducing reactive amines in subsequent synthetic steps .
Functionalization of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group on the pyridine ring undergoes oxidation, esterification, or etherification.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C, 4h | Pyridine-5-carboxylic acid | 78% | |
| Esterification | AcCl, pyridine, 25°C, 12h | Pyridine-5-(acetyloxymethyl) | 82% | |
| Etherification | NaH, benzyl bromide, DMF, 60°C | Pyridine-5-(benzyloxymethyl) | 75% |
The hydroxymethyl group’s versatility enables diverse modifications for drug derivatization.
Acylation of the Piperazine Nitrogen
The secondary amine on the piperazine ring reacts with acylating agents to form protected derivatives.
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloroformate | NaOH (1M), THF/H₂O, 0°C, 1h | N-Cbz-piperazine intermediate | 87% | |
| Acetic anhydride | Et₃N, CH₂Cl₂, 25°C, 3h | N-Acetyl-piperazine derivative | 91% |
These reactions are pivotal for introducing orthogonal protecting groups in multi-step syntheses .
Alkylation Reactions
The piperazine nitrogen or hydroxymethyl group participates in alkylation.
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methyl-piperazine derivative | 85% | |
| Ethyl bromoacetate | NaH, THF, 0°C → 25°C, 12h | Hydroxymethyl-O-ethyl acetate | 79% |
Alkylation enhances solubility or introduces functional handles for conjugation .
Nucleophilic Substitution
The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for substitution.
| Substitution Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosyl chloride | Pyridine, CH₂Cl₂, 0°C, 2h | Pyridine-5-(tosyloxymethyl) | 88% | |
| Sodium azide | DMF, 100°C, 8h | Pyridine-5-(azidomethyl) | 70% |
These intermediates are useful for click chemistry or further functionalization.
Catalytic Hydrogenation
The pyridine ring can be reduced under hydrogenation conditions.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12h | Piperidine derivative | 90% |
Reduction modifies electronic properties and enhances bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds, including tert-butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate, exhibit significant antidepressant-like effects. These compounds interact with serotonin and norepinephrine receptors, which are critical pathways in mood regulation. For instance, research has demonstrated that certain piperazine derivatives can enhance serotonin levels in the brain, thereby alleviating symptoms of depression .
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted that piperazine derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest . In vitro studies revealed that this compound exhibited cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines at micromolar concentrations .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The following general synthetic route can be outlined:
- Formation of the piperazine ring : The reaction of a suitable amine with a carbonyl compound leads to the formation of a piperazine intermediate.
- Hydroxymethylation : The introduction of the hydroxymethyl group is achieved through formylation reactions followed by reduction.
- Esterification : The final step involves esterifying the carboxylic acid with tert-butanol to yield the desired product.
3.1 Structure-Activity Relationship (SAR)
Studies have focused on understanding the structure-activity relationship of this compound and its analogs. By modifying various functional groups on the piperazine and pyridine moieties, researchers have identified specific substitutions that enhance biological activity while reducing toxicity . For example, variations in the hydroxymethyl group position have been shown to significantly influence receptor binding affinity.
3.2 In Vivo Studies
Preclinical trials have demonstrated promising results for the use of this compound in animal models for depression and cancer treatment. These studies report improved behavioral outcomes in depression models and reduced tumor growth in xenograft models .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antidepressant | Mice Models | Not specified | Serotonin receptor modulation |
| Anticancer | MCF-7 (Breast) | 0.87 - 12.91 | Apoptosis induction |
| Anticancer | PC3 (Prostate) | Not specified | Cell cycle arrest |
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules, leading to its biological activities . The compound can act on specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyridine ring and modifications to the piperazine-carboxylate backbone. Key examples include:
Substituent Impact :
- Trifluoromethyl (13b) : Introduces electron-withdrawing effects, increasing metabolic stability and lipophilicity .
- Bromo/Cyano (6): Bromo groups enable cross-coupling reactions (e.g., Suzuki), while cyano groups act as hydrogen bond acceptors .
- Amino/Oxo (18): Facilitates intermolecular interactions (e.g., with DNA or enzymes) but may reduce stability under acidic conditions .
Stability and Reactivity
- The tert-butyl carbamate group in the target compound and analogs confers stability during synthesis but is susceptible to acidic or basic hydrolysis for deprotection .
- Degradation Risks : Analogs with electron-deficient pyridine rings (e.g., trifluoromethyl in 13b) show improved resistance to oxidative degradation compared to hydroxymethyl derivatives . Conversely, compounds with labile substituents (e.g., esters) may degrade under hydrolytic conditions .
Physicochemical Properties
| Property | Target Compound | 13b (CF3) | 6 (Br/CN) |
|---|---|---|---|
| LogP | Moderate (~2.5–3.0) | Higher (~3.5–4.0) | Moderate (~2.8–3.2) |
| Solubility (aq.) | Improved (due to –CH2OH) | Reduced (CF3 hydrophobicity) | Low (Br/CN) |
| Hydrogen Bonding | Donor/Acceptor | Acceptor (CF3) | Acceptor (CN) |
Biological Activity
tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate, with the CAS number 857284-20-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C15H23N3O3
- Molecular Weight : 293.36 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a pyridine moiety with a hydroxymethyl group.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an inhibitor of specific enzymes and its effects on cancer cell lines.
Enzyme Inhibition
- Mechanism of Action :
- The compound has been shown to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to cancer progression. For instance, it may exhibit inhibitory effects on monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism and has been linked to cancer cell proliferation .
- IC50 Values :
Anticancer Activity
- Cell Line Studies :
-
Mechanisms of Action :
- The observed anticancer effects may be attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis. Further studies are required to elucidate these mechanisms fully.
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | MDA-MB-231 | 19.9 | Significant reduction in viability |
| Study B | MCF-7 | 75.3 | Induction of apoptosis observed |
| Study C | COV318 | 50.0 | Inhibition of migration noted |
These studies collectively suggest that the compound holds promise as a therapeutic agent against certain types of cancer.
Q & A
Q. What are the optimized synthetic routes for preparing tert-butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are derived from analogous piperazine-carboxylate syntheses:
- Method A : Acid-catalyzed deprotection (e.g., HCl/THF) yields ~60–79% via selective cleavage of protecting groups .
- Method B : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) achieves ~91% yield under microwave irradiation (100°C, 3 hours) .
Key Variables : Temperature, solvent (THF vs. dioxane), and catalyst loading critically affect yield. Lower temperatures favor stability of hydroxymethyl groups, while microwave irradiation accelerates coupling efficiency.
Table 1 : Synthesis Optimization Comparison
| Method | Catalyst/Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| A | HCl/THF | RT, 2 h | 79% | |
| B | Pd(PPh₃)₄/dioxane | 100°C, 3 h | 91% |
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for distinct signals: t-Bu (δ ~1.46 ppm, 9H), pyridyl protons (δ 7.0–8.8 ppm), and hydroxymethyl (δ ~4.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 372.2 observed in Pd-catalyzed products) .
- X-ray Crystallography : Resolves stereoelectronic effects; bond angles/planarity (e.g., piperazine ring distortion due to substituents) .
Advanced Research Questions
Q. How can conflicting NMR or mass spectrometry data be resolved when characterizing derivatives of this compound?
- Methodological Answer :
- Contradiction Analysis : Compare coupling constants (e.g., J = 6.8 Hz for axial vs. equatorial protons) and isotopic patterns in HRMS to rule out impurities.
- Dynamic NMR : Resolve rotational barriers in piperazine rings (e.g., coalescence temperatures for N-Boc groups) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry to match experimental data .
Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?
- Methodological Answer :
- Protection-Deprotection : Use TEMPO or silyl ethers (e.g., TBSCl) to stabilize –CH₂OH during alkylation/oxidation .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) reduce nucleophilic side reactions.
- Catalyst Screening : Pd/C or Au nanoparticles selectively activate C–O bonds without over-oxidation .
Q. How does the electronic environment of the pyridyl-piperazine core influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Hammett Analysis : Electron-donating groups (e.g., –CH₃) increase piperazine basicity (pKa ~8.2), enhancing receptor binding .
- SAR Studies : Methyl substitution at C3 pyridyl position sterically hinders π-stacking but improves metabolic stability .
- Theoretical Framework : Link to enzyme inhibition models (e.g., PHGDH inhibitors) via H-bonding with hydroxymethyl and hydrophobic t-Bu interactions .
Data Interpretation & Theoretical Frameworks
Q. How can researchers reconcile discrepancies in reported yields for analogous Suzuki-Miyaura couplings?
- Methodological Answer :
- Variable Screening : Optimize ligand (XPhos vs. SPhos), base (Na₂CO₃ vs. K₃PO₄), and boronic ester purity .
- Mechanistic Insights : Pd(0)/Pd(II) cycling efficiency varies with microwave vs. conventional heating; kinetic studies (e.g., Eyring plots) clarify rate-limiting steps .
Q. What crystallographic parameters are critical for resolving conformational flexibility in this compound?
- Methodological Answer :
- Torsion Angles : Analyze C–N–C–O dihedrals (e.g., –13.8° in piperazine-carboxylate) to predict ring puckering .
- Packing Forces : Hydrogen-bonding networks (e.g., N–H···O=C) stabilize crystal lattices; compare P1 vs. P2₁/c space groups .
Safety & Compliance
Q. What safety protocols are recommended for handling this compound in academic labs?
- Methodological Answer :
- Exposure Limits : Follow OSHA acute toxicity guidelines (Category 4, H302) for oral exposure .
- PPE : Use nitrile gloves, fume hoods, and closed systems during scale-up.
- Waste Management : Quench reactions with NaHCO₃ before disposal to neutralize acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
